![molecular formula C16H22O B14654196 [(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene CAS No. 40267-73-0](/img/structure/B14654196.png)
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene, also known as geranyl benzene, is an organic compound that belongs to the class of monoterpenoids. It is characterized by a benzene ring substituted with a geranyl group, which is a 10-carbon chain with two double bonds. This compound is known for its pleasant floral aroma and is commonly found in essential oils.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene typically involves the reaction of geraniol with benzene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where geraniol reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds in the geranyl group to single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Geranyl benzaldehyde or geranyl benzyl ketone.
Reduction: Saturated geranyl benzene derivatives.
Substitution: Halogenated or nitrated geranyl benzene derivatives.
Scientific Research Applications
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of [(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene can be compared with other similar compounds such as:
Geraniol: A monoterpenoid alcohol with a similar structure but lacks the benzene ring.
Nerol: An isomer of geraniol with a different configuration of the double bonds.
Geranyl acetate: An ester derivative of geraniol with an acetate group instead of a benzene ring.
Uniqueness
This compound is unique due to the presence of both a geranyl group and a benzene ring, which imparts distinct chemical and biological properties. Its combination of aromatic and aliphatic characteristics makes it versatile for various applications.
Properties
CAS No. |
40267-73-0 |
---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienoxybenzene |
InChI |
InChI=1S/C16H22O/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3 |
InChI Key |
OSNYSUVPOZLCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC=CC=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.